
A3 N-Glycan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A3 N-Glycan, also known as A3 N-linked oligosaccharide, is a tri-sialylated, tri-antennary complex-type N-glycan . The product supplied is a mixture of isomers differing in the type of sialic acid linkages (Neu5Acα2-3 or Neu5Acα2-6) and the Gal residue linkage of one of the arms (Galβ1-4 or Galβ1-3) . A3 glycans are found on several mammalian glycoproteins including bovine serum fetuin .
Synthesis Analysis
N-glycans are synthesized by glycosyltransferases, a complex group of ubiquitous enzymes that occur in most kingdoms of life . A growing body of evidence shows that N-glycans may influence processing and functions of glycosyltransferases, including their secretion, stability, and substrate/acceptor affinity . Despite the extremely complicated structures, tremendous progress in the synthesis of N-glycans has been achieved .
Molecular Structure Analysis
The product supplied is a mixture of isomers differing in the type of sialic acid linkages (Neu5Acα2-3 or Neu5Acα2-6) and the Gal residue linkage of one of the arms (Galβ1-4 or Galβ1-3) . The complex, branched structure of N-glycans presents a unique analytical challenge .
Chemical Reactions Analysis
Chemical strategies are shown to be effective to prepare core oligosaccharides of N-glycans by focusing on stereoselective glycosylations such as β-mannosylation and α-sialylation, as well as the methodology of the N-glycan assembly . On the other hand, chemoenzymatic strategies have also become increasingly powerful in recent years .
Physical And Chemical Properties Analysis
N-glycosylation is one of the most common post-translational modifications of proteins. It affects protein secretion and stability and participates in cell adhesion and signal transduction . N-glycosylation is the most common protein modification, and the attached glycans called N-glycans are linked to the asparagine residues in the consensus amino acid sequence (Asn-X-Thr/Ser, X ≠ Pro) at the reducing terminal N-acetyl-glucosamine (GlcNAc) .
Wissenschaftliche Forschungsanwendungen
Glycomics and Bioinformatics : The study of glycomics aims to identify and analyze all glycan molecules synthesized by an organism. This includes a focus on glycosyltransferase expression and detected glycan structures. The development of databases and bioinformatics tools for glycomics, which are crucial for understanding the complex structures and functions of glycans like A3 N-Glycan, is an active area of research (Lieth et al., 2004).
Mass Spectrometry in Glycan Analysis : Mass spectrometry is a vital tool for analyzing glycans, including A3 N-Glycan. Techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization) have been developed for sensitive and rapid analysis of glycans. These techniques help in increasing the ionization efficiency and sensitivity in detecting glycans (Kaneshiro et al., 2011).
Glycan Arrays in Biochemical and Biomedical Research : Glycan arrays are instrumental in studying interactions between carbohydrates and other biopolymers. They are used in defining the specificity of glycosyltransferases and in biomedical applications like profiling immune responses to vaccines and identifying biomarkers for diseases. These arrays provide insights into the roles of specific glycans, including A3 N-Glycan, in various biological and medical scenarios (Geissner & Seeberger, 2016).
Glycosylation of Proteins and Its Analysis : The glycosylation of proteins, including the attachment of A3 N-Glycan, plays a critical role in various biological functions. Analytical technologies like capillary electrophoresis and mass spectrometry have been developed to analyze N-glycans, aiding in understanding their roles in biomarker discovery and biological therapeutics (Lu et al., 2018).
Safety And Hazards
Zukünftige Richtungen
In recent years, it has become possible to obtain high quantities of N-glycans via isolation and chemical/enzymatic/chemoenzymatic synthesis . This has allowed for progress in the elucidation of N-glycan functions at the molecular level . Furthermore, N-glycans have potential applications in drug development .
Eigenschaften
IUPAC Name |
triazanium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5S,6S)-2-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C109H178N8O80.3H3N/c1-27(132)110-35(12-118)60(147)79(42(146)16-122)183-94-56(114-31(5)136)69(156)80(47(21-127)177-94)185-98-75(162)88(68(155)52(182-98)26-172-102-92(73(160)64(151)43(17-123)176-102)190-96-58(116-33(7)138)71(158)82(49(23-129)179-96)187-100-77(164)90(66(153)45(19-125)174-100)196-108(105(168)169)10-37(141)54(112-29(3)134)86(193-108)62(149)40(144)14-120)189-103-93(191-97-59(117-34(8)139)72(159)83(50(24-130)180-97)188-101-78(165)91(67(154)46(20-126)175-101)197-109(106(170)171)11-38(142)55(113-30(4)135)87(194-109)63(150)41(145)15-121)74(161)84(51(25-131)181-103)184-95-57(115-32(6)137)70(157)81(48(22-128)178-95)186-99-76(163)89(65(152)44(18-124)173-99)195-107(104(166)167)9-36(140)53(111-28(2)133)85(192-107)61(148)39(143)13-119;;;/h12,35-103,119-131,140-165H,9-11,13-26H2,1-8H3,(H,110,132)(H,111,133)(H,112,134)(H,113,135)(H,114,136)(H,115,137)(H,116,138)(H,117,139)(H,166,167)(H,168,169)(H,170,171);3*1H3/t35-,36-,37-,38-,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65-,66-,67-,68+,69+,70+,71+,72+,73-,74-,75-,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103+,107-,108-,109-;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATZKACNVAAUGX-WKSHTUBVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)OC7(CC(C(C(O7)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC8C(C(OC(C8O)OC9C(OC(C(C9O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)COC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)CO)CO)CO)O)O.[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@H]([C@H]4O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@@]7(C[C@@H]([C@H]([C@@H](O7)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O[C@H]8[C@@H]([C@H](O[C@H]([C@H]8O)O[C@@H]9[C@H](O[C@H]([C@@H]([C@H]9O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)O)CO)CO)CO)O)O.[NH4+].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C109H187N11O80 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2931.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mannotriose-DI-(N-acetyl-D-glucosamine), tris(sialyl-galactosyl-N-acetyl-D-glucosaminyl)-ammonium SA | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

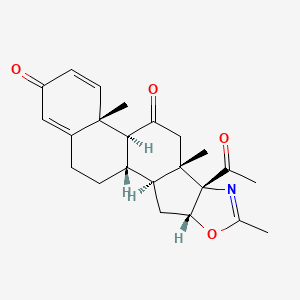

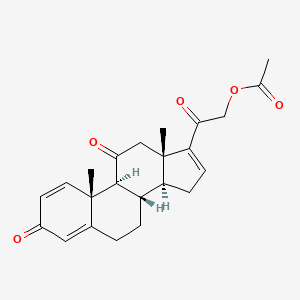
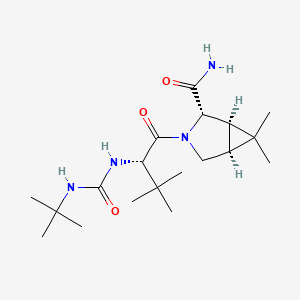


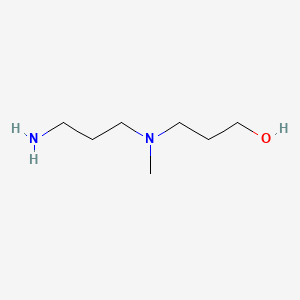
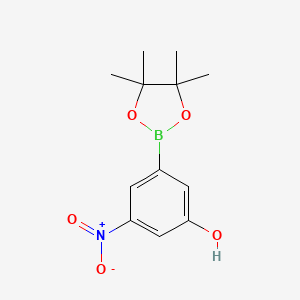
![1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane](/img/structure/B586250.png)



